molecular formula C7H5N3O2 B8743404 3-(Furan-2-yl)-acryloyl azide CAS No. 59898-36-1

3-(Furan-2-yl)-acryloyl azide

Cat. No. B8743404
CAS RN: 59898-36-1
M. Wt: 163.13 g/mol
InChI Key: TYRPHHUJSDCXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592352B2

Procedure details

3-(Furan-2-yl)-acryloyl azide (12.6 g) was dissolved in 100 ml of toluene and the resultant solution was heated up to 120° C. and stirred for 30 min. After evaporation of solvent, o-dichlorobenzene (100 ml) and a few flakes of iodine were added and resultant reaction mixture was heated up to 170° C. and stirred for 2 hours. The mixture was cooled down to ambient temperature and to this was added Et2O (100 ml). The undissolved matter was filtered off and the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml). The corresponding aqueous layer was collected, which was acidified by 2N HCl and extracted with ethyl acetate. The organic layer was separated and dried over Na2SO4, filtered and concentrated in vacuo. The residue was precipitated from Et2O, which was collected and dried under the reduced pressure to give 5H-furo[3,2-c]pyridin-4-one (6.7 g) 1H NMR (400 MHz, DMSO-d6) ppm 11.44 (brs, 1H), 7.87 (d, J=2.3 Hz, 1H), 7.29 (d, J=7.1 Hz, 1H), 6.93 (dd, J=2.1, 0.9 Hz, 1H), 6.66 (dd, J=0.8, 7.1 Hz, 1H).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1C=CC=C1C=C[C:8]([N:10]=[N+]=[N-])=[O:9].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[C:18]1(C)C=CC=C[CH:19]=1>>[O:15]1[C:16]2[CH:19]=[CH:18][NH:10][C:8](=[O:9])[C:17]=2[CH:13]=[CH:14]1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
O1C(=CC=C1)C=CC(=O)N=[N+]=[N-]
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent, o-dichlorobenzene (100 ml)
ADDITION
Type
ADDITION
Details
a few flakes of iodine were added
CUSTOM
Type
CUSTOM
Details
resultant reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to ambient temperature
FILTRATION
Type
FILTRATION
Details
The undissolved matter was filtered off
ADDITION
Type
ADDITION
Details
the filtrate was poured into a mixture of Et2O (100 ml), 1N NaOH (100 ml) and water (100 ml)
CUSTOM
Type
CUSTOM
Details
The corresponding aqueous layer was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was precipitated from Et2O, which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried under the reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=CC=2C(NC=CC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.